1-(3-Pentafluoroethyl-phenyl)-ethylamine
Description
Significance of Fluorinated Amines in Modern Synthesis
Fluorinated amines represent a cornerstone in the design and synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science. The introduction of fluorine atoms into an amine-containing molecule can dramatically alter its properties in several advantageous ways:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This property is crucial in drug design, as it can enhance the bioavailability and half-life of a therapeutic agent by blocking sites susceptible to oxidative metabolism.
Lipophilicity and Membrane Permeation: Fluorine substitution generally increases the lipophilicity of a molecule. This can improve its ability to cross biological membranes, a key factor for the efficacy of many drugs.
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors. These interactions can enhance the binding affinity and selectivity of a drug candidate.
Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can be exploited to lock it into a bioactive conformation.
The pentafluoroethyl group (–C2F5), in particular, offers a unique combination of steric and electronic properties. It is a highly lipophilic and metabolically stable group that can serve as a bioisostere for other functionalities, providing a powerful tool for fine-tuning the properties of bioactive molecules.
Overview of the Research Landscape for 1-(3-Pentafluoroethyl-phenyl)-ethylamine
Direct and extensive research specifically focused on this compound is limited in publicly accessible scientific literature. However, its structural components suggest its potential as a valuable building block in organic synthesis. The research landscape can be inferred from studies on analogous compounds and the synthetic methodologies available for introducing the pentafluoroethyl group.
| Property | This compound (Predicted) | (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine pschemicals.comchemicalbook.com | (R)-1-(3-Fluorophenyl)ethanamine nih.govchemicalbook.com |
| CAS Number | Not available | 127852-21-5 pschemicals.com | 761390-58-3 chemicalbook.com |
| Molecular Formula | C10H10F5N | C9H10F3N pschemicals.comchemicalbook.com | C8H10FN nih.govchemicalbook.com |
| Molecular Weight | 239.18 g/mol | 189.18 g/mol chemicalbook.com | 139.17 g/mol chemicalbook.com |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Likely soluble in organic solvents | Not available | Not available |
This table contains data for related compounds to provide context for the potential properties of this compound. The properties for the target compound are predicted based on its structure.
Research into compounds containing the pentafluoroethylphenyl moiety has appeared in patent literature, often in the context of developing new agrochemicals, such as fungicides. For instance, patent EP 3612514 B1 describes pyrazole (B372694) carboxamides with a pentafluoroethyl group, highlighting the interest in this functional group for creating novel active ingredients. epo.org
The synthesis of this compound would likely involve the introduction of the ethylamine (B1201723) side chain to a pre-functionalized pentafluoroethylbenzene core. A plausible synthetic route could be the reductive amination of 1-(3-pentafluoroethylphenyl)ethanone. This method is commonly employed for the synthesis of phenylethylamines, as demonstrated in the preparation of fenfluramine, where a substituted phenylpropanone is reductively aminated with ethylamine using a borohydride (B1222165) reducing agent. google.comgoogle.com
The future research trajectory for this compound is expected to be in its application as a chiral building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. Its unique combination of a chiral center and a highly fluorinated aromatic ring makes it an attractive scaffold for further chemical exploration.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10F5N |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
1-[3-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H10F5N/c1-6(16)7-3-2-4-8(5-7)9(11,12)10(13,14)15/h2-6H,16H2,1H3 |
InChI Key |
NTLCNMKQHMHJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Pentafluoroethyl Phenyl Ethylamine and Analogous Fluorinated Phenylethylamines
General Synthetic Routes to Substituted Phenylethylamines
General strategies for the synthesis of phenylethylamines primarily involve the formation of the crucial carbon-nitrogen bond. Reductive amination and various coupling strategies are among the most common and versatile approaches.
Reductive amination is arguably the most direct and widely employed method for the synthesis of α-phenylethylamines. nih.govresearchgate.net This two-step, one-pot process typically involves the reaction of a substituted acetophenone with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine.
For the synthesis of 1-(3-pentafluoroethyl-phenyl)-ethylamine, the precursor would be 3'-(pentafluoroethyl)acetophenone. The reaction with ammonia generates the corresponding imine, which is subsequently reduced to the target primary amine. A variety of reducing agents can be employed for this transformation, each with its own advantages regarding reactivity, selectivity, and reaction conditions. A similar approach has been described for the synthesis of other fluorinated 1-phenylethylamine (B125046) derivatives. nih.gov
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |
|---|---|---|---|
| Sodium Borohydride (B1222165) | NaBH₄ | Methanol, Ethanol; Room Temperature | Mild and selective for imines over other carbonyls. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | Effective at neutral or slightly acidic pH where imine formation is favorable. |
| Sodium Triacetoxyborohydride | STAB | Dichloroethane (DCE), Acetic Acid | Mild reagent, often preferred for its high efficiency and broad substrate scope. |
Modern synthetic chemistry offers several advanced methods for constructing the phenylethylamine framework through carbon-carbon and carbon-nitrogen bond-forming reactions. These alkylation and arylation strategies provide alternative pathways that can be highly modular.
One such advanced approach is the nickel/photoredox-catalyzed cross-electrophile coupling between aliphatic aziridines and (hetero)aryl halides. nih.govacs.org This method allows for the modular synthesis of diverse β-phenethylamine scaffolds. In this strategy, a substituted aziridine can be coupled with an aryl iodide, like 1-iodo-3-(pentafluoroethyl)benzene, to form the target structure. Mechanistic studies suggest that the reaction may proceed through the in-situ ring-opening of the aziridine by an iodide to form a β-iodoamine, which then undergoes photocatalytic Ni-catalyzed coupling. nih.govacs.org
Other strategies include the addition of alkylarenes to imines, which can be facilitated by photocatalysis, providing a direct route to the phenethylamine skeleton. researchgate.net These methods are particularly valuable for creating libraries of analogs for structure-activity relationship studies.
Stereoselective Synthesis of Chiral this compound
Chiral amines are critical components in a vast number of pharmaceuticals and agrochemicals, representing 40-45% of small-molecule drugs. acs.org Consequently, the development of stereoselective methods to synthesize enantiomerically pure amines like (R)- or (S)-1-(3-pentafluoroethyl-phenyl)-ethylamine is a major focus of synthetic research. Asymmetric catalysis provides the most elegant and efficient means to achieve this.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. These methods are characterized by high atom economy and are often more environmentally benign than routes requiring stoichiometric chiral auxiliaries. acs.org
The cornerstone of many asymmetric catalytic systems is the chiral ligand. These molecules coordinate to a transition metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. acs.org The design and synthesis of modular chiral ligands have been instrumental in advancing asymmetric catalysis, allowing for the fine-tuning of catalyst properties to achieve high activity and selectivity. acs.orgnih.gov
For the synthesis of chiral amines, a variety of ligand classes have been developed. These are often phosphorus-based compounds but can also include other coordinating atoms. The choice of ligand is critical and is often specific to the metal and the substrate.
Table 2: Examples of Chiral Ligands in Asymmetric Amine Synthesis
| Ligand Class | Example Ligand(s) | Metal(s) | Application |
|---|---|---|---|
| Chiral Diphosphines | BINAP, SEGPHOS, TunePhos | Ru, Rh, Ir, Pd | Asymmetric hydrogenation of C=N and C=C bonds. nih.govnih.gov |
| Phosphino-oxazolines (PHOX) | SimplePHOX | Ir | Asymmetric hydrogenation of N-aryl imines. acs.orgnih.gov |
| P-Stereogenic Phosphines | BenzP*, LalithPhos | Ni, Ir | Asymmetric hydrogenation of imino esters and other imines. acs.orgnih.gov |
Transition metal-catalyzed asymmetric hydrogenation (AH) is one of the most powerful and efficient strategies for producing optically active amines. acs.org The asymmetric hydrogenation of a prochiral imine is the most direct approach to preparing α-chiral amines. acs.orgnih.gov This method offers excellent atom economy with minimal waste, making it a highly sustainable and "green" strategy. acs.org
The process begins with the condensation of a ketone, such as 3'-(pentafluoroethyl)acetophenone, with an amine to form a prochiral imine. This imine is then hydrogenated using a chiral transition metal complex. Iridium, rhodium, ruthenium, and palladium are the most commonly used metals, complexed with chiral ligands (see Table 2). researchgate.net These catalytic systems can achieve excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). dicp.ac.cn A notable industrial application of this technology is the multi-ton scale production of the herbicide (S)-metolachlor, which relies on an iridium-catalyzed asymmetric imine hydrogenation step. dicp.ac.cn
Beyond direct hydrogenation, asymmetric reduction can also be achieved through transfer hydrogenation (using hydrogen donors like isopropanol or formic acid) or hydrosilylation (using silanes), followed by hydrolysis. acs.org These methods provide valuable alternatives, particularly when direct hydrogenation under H₂ pressure is not feasible.
Table 3: Selected Transition Metal Systems for Asymmetric Hydrogenation of Imines
| Metal Catalyst | Chiral Ligand | Substrate Type | Achieved Enantioselectivity (ee) | Reference(s) |
|---|---|---|---|---|
| Iridium (Ir) | Ferrocenyl Diphosphine | N-Aryl Imines | Up to 79% (industrial scale) | dicp.ac.cn |
| Iridium (Ir) | Phosphino-oxazoline (PHOX) | N-Aryl Imines | Up to 97% | nih.gov |
| Palladium (Pd) | C₄-TunePhos | Cyclic Imines | 86–95% | nih.gov |
| Nickel (Ni) | BenzP* (P-stereogenic) | N-Aryl Imino Esters | Up to 98% | acs.orgnih.gov |
These advanced catalytic methods provide a robust platform for the efficient and stereoselective synthesis of this compound and a wide array of other structurally complex and valuable fluorinated phenylethylamines.
Chiral Auxiliary-Based Methodologies
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
The design of a chiral auxiliary is crucial for achieving high levels of stereocontrol. Effective auxiliaries are readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, and provide a strong steric bias to direct the approach of a reagent to one face of the molecule.
Evans Oxazolidinones:
Developed by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries. santiago-lab.com They are typically derived from readily available chiral amino alcohols. In the synthesis of chiral amines, an N-acyl oxazolidinone can undergo diastereoselective alkylation. For the synthesis of a phenylethylamine derivative, a synthetic equivalent of a phenylacetic acid moiety attached to the oxazolidinone would be subjected to methylation. The stereochemical outcome is dictated by the steric hindrance provided by the substituent on the oxazolidinone ring, which directs the electrophile to the opposite face of the enolate.
While a specific example for this compound is not detailed in the reviewed literature, the general approach for a related structure, the asymmetric synthesis of a precursor to a chiral α-methyl amine, is well-established. The process involves the formation of a Z-enolate, which then reacts with an electrophile. The bulky substituent at C4 of the oxazolidinone directs the incoming electrophile to the less hindered face.
Pseudoephedrine Amides:
Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of chiral amines. nih.govharvard.edu Amides are formed between a carboxylic acid and the secondary amine of pseudoephedrine. Deprotonation of the α-carbon to the carbonyl group generates a configurationally stable enolate, which is then alkylated with high diastereoselectivity. synarchive.com The hydroxyl group of pseudoephedrine is thought to play a key role in chelating the lithium cation of the enolate, leading to a rigid conformation that directs the incoming electrophile. harvard.edu
For the synthesis of a fluorinated phenylethylamine, a (pentafluoroethyl)phenylacetic acid would be coupled with pseudoephedrine. Subsequent enolization and methylation would yield the desired α-methylated product with high diastereoselectivity.
A critical step in chiral auxiliary-based synthesis is the non-destructive removal of the auxiliary to yield the desired product and allow for the auxiliary's recovery.
Evans Oxazolidinones:
The N-acyl bond of Evans oxazolidinones can be cleaved under various conditions to yield different functional groups. For the synthesis of a primary amine, the acyl group can be converted to a carboxylic acid using reagents like lithium hydroperoxide (LiOH/H₂O₂). researchgate.netacs.orgpublish.csiro.au This method is known for its high regioselectivity, favoring cleavage of the exocyclic amide bond over the endocyclic carbamate. publish.csiro.aupublish.csiro.auuq.edu.au The resulting carboxylic acid can then be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement. Alternatively, direct conversion to an alcohol can be achieved using reducing agents like lithium borohydride, followed by conversion to the amine. The oxazolidinone auxiliary can be recovered after the cleavage step.
Pseudoephedrine Amides:
The amide bond in pseudoephedrine derivatives can be cleaved under acidic or basic conditions to furnish the corresponding carboxylic acid, which can then be converted to the target amine. nih.govharvard.edu For example, vigorous acid hydrolysis can yield the carboxylic acid and pseudoephedrine. harvard.edu Alternatively, the amide can be reduced to the corresponding alcohol. Following cleavage, the pseudoephedrine auxiliary can be recovered and reused. wikipedia.org
Biocatalytic Approaches Utilizing Enzymes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines.
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. frontiersin.org This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. uab.catnih.gov
The synthesis of fluorinated phenylethylamines, such as (S)-1-(4-trifluoromethylphenyl)ethylamine, has been successfully achieved using ω-transaminases. researchgate.netmdpi.com In a typical reaction, the corresponding ketone, 3'-(pentafluoroethyl)acetophenone, would be exposed to a transaminase in the presence of an amino donor like isopropylamine or L-alanine. The enzyme selectively produces one enantiomer of the amine, leaving any unreacted ketone.
| Substrate | Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |
| 4'-(Trifluoromethyl)acetophenone | Engineered ω-Transaminase | Isopropylamine | High | >99 |
| 1-(3',4'-disubstituted phenyl)propan-2-one | (R)-Transaminase | Various | 88-89 | >99 |
This table presents representative data for analogous fluorinated and substituted phenylethylamines based on available literature. nih.govresearchgate.netmdpi.com
While wild-type transaminases are powerful catalysts, their application can be limited by factors such as substrate scope, stability, and enantioselectivity. frontiersin.org Protein engineering techniques, including rational design and directed evolution, are employed to overcome these limitations.
The active site of many transaminases is composed of a large and a small binding pocket, which dictates substrate specificity. frontiersin.org For bulky substrates, such as those with a pentafluoroethyl group, the wild-type enzyme may show low or no activity. By mutating key amino acid residues in the active site, the binding pockets can be enlarged to accommodate these non-natural substrates. nih.govuni-greifswald.denih.gov For example, engineering the active site of a ω-transaminase from Ochrobactrum anthropi allowed for the acceptance of substrates with bulkier side chains. nih.gov Similarly, an engineered transaminase was developed for the synthesis of sitagliptin, which features a trifluoromethylphenyl group, demonstrating the power of this approach for producing complex fluorinated amines. frontiersin.org
Directed evolution has also been used to create enzymes for novel C-F bond formation, highlighting the potential of biocatalysis in organofluorine chemistry. nih.govchemistryviews.orgchemrxiv.org
Diastereoselective Synthesis via N-tert-Butylsulfinyl Imines
The use of N-tert-butylsulfinyl imines is a powerful and widely used method for the asymmetric synthesis of chiral amines. nih.gov The tert-butanesulfinyl group acts as a potent chiral auxiliary, activating the imine for nucleophilic addition and directing the stereochemical outcome.
The synthesis begins with the condensation of a prochiral ketone, such as 3'-(pentafluoroethyl)acetophenone, with enantiomerically pure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-tert-butylsulfinyl imine. nih.gov This imine can then be reduced or reacted with an organometallic reagent.
For the synthesis of this compound, the N-tert-butylsulfinyl imine would be reduced. The stereochemical outcome of the reduction is controlled by the chiral sulfinyl group, which directs the hydride to one face of the C=N double bond. The resulting sulfinamide is then treated with acid to cleave the N-S bond, affording the desired chiral primary amine with high enantiomeric excess. nih.gov
Alternatively, the addition of organometallic reagents to fluorinated N-tert-butylsulfinyl imines allows for the synthesis of more complex fluorinated amines with high diastereoselectivity. acs.orgacs.orgnuph.edu.uasemanticscholar.org
| Substrate (Imine derived from) | Reagent | Diastereomeric Ratio (dr) |
| Trifluoroacetaldimine | Arylethyne | 70:30 |
| Various fluorinated aromatic imines | Propargylic magnesium reagents | High |
This table illustrates the diastereoselectivity achieved in the addition of various nucleophiles to fluorinated N-tert-butylsulfinyl imines as reported in the literature. acs.orgbeilstein-journals.org
Nucleophilic Fluoroalkylation for Chiral β-Fluoro Amines
Several methods have been developed to access β-fluoro amines, including:
Fluoroamination of alkenes cas.cn
Nucleophilic fluorination of alcohols cas.cn
Ring opening of aziridines with nucleophilic fluoride sources nih.gov
Hydrofluorination of olefins nih.gov
However, achieving high stereoselectivity remains a key objective. One approach involves the dynamic kinetic resolution of α-fluoro carbanions, which can deliver chiral amines with a fluorinated carbon stereocenter at the β-position. cas.cn This method has been successfully applied to the highly stereoselective nucleophilic monofluoromethylation of imines. cas.cnacs.orgresearchgate.net The use of a sulfoximine reagent in this process enables chiral induction from the sulfur stereogenic center to the fluorine-bearing carbon stereogenic center. cas.cn
Another strategy employs organocatalysis for the enantioselective α-fluorination of aldehydes, which can then be converted to chiral β-fluoroamines and β,β-difluoroamines in a two-pot or one-pot procedure. nih.gov This method has demonstrated excellent chemical yields (64–82%) and enantioselectivity (94–98% ee). nih.gov
| Method | Key Features | Reference |
| Dynamic Kinetic Resolution | Employs sulfoximine as a stereocontrol reagent for nucleophilic fluoroalkylation of imines. cas.cn | cas.cn |
| Organocatalysis | Enantioselective α-fluorination of aldehydes to produce β-fluoroamines and β,β-difluoroamines. nih.gov | nih.gov |
Perfluoroalkylation Strategies for Introducing the Pentafluoroethyl Moiety
The pentafluoroethyl group (-CF2CF3) is a valuable substituent in medicinal chemistry, often imparting enhanced bioactivity and lipophilicity compared to its trifluoromethyl analogue. sioc.ac.cn However, the synthesis of pentafluoroethylated compounds has been less explored due to the limited availability of suitable pentafluoroethyl sources. sioc.ac.cn
A significant advancement in this area is the use of copper-mediated reactions. One notable method involves the generation of a CuCF2CF3 species from the readily available reagent trimethyl(trifluoromethyl)silane (TMSCF3). sioc.ac.cnnih.gov This species can then be used in cross-coupling reactions with a variety of substrates.
By employing 1,10-phenanthroline as a ligand, a broad range of (hetero)arylboronates and alkenylboronates can undergo pentafluoroethylation under aerobic conditions. sioc.ac.cnnih.gov Furthermore, terminal alkynes can participate in aerobic cross-coupling with the TMSCF3-derived CuCF2CF3 species without the need for an additional ligand. sioc.ac.cnnih.gov This methodology provides a versatile route to a wide array of pentafluoroethyl-containing compounds.
The introduction of perfluoroalkyl groups onto aromatic rings can be achieved through either electrophilic or nucleophilic aromatic substitution reactions. slideshare.net
Electrophilic Aromatic Substitution (EAS) involves the attack of an electron-rich aromatic ring on a potent electrophile. makingmolecules.com For perfluoroalkylation, this requires the generation of a sufficiently electrophilic perfluoroalkyl species. The reaction typically proceeds through a two-step mechanism:
Formation of a resonance-stabilized carbocation intermediate (arenium ion) slideshare.net
Deprotonation to restore aromaticity slideshare.net
Catalysts, often Lewis acids like FeBr3 or AlCl3, are frequently required to activate the electrophile. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) , conversely, involves the attack of a nucleophile on an electron-deficient aromatic ring that contains a good leaving group. youtube.com To facilitate this reaction, the aromatic ring is typically substituted with strong electron-withdrawing groups, such as nitro groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com In the context of perfluoroethylation, a nucleophilic source of the pentafluoroethyl group would be required to displace a leaving group on the aromatic ring.
| Reaction Type | Key Characteristics |
| Electrophilic Aromatic Substitution (EAS) | Requires an electron-rich aromatic ring and a strong electrophile. Proceeds through a cationic intermediate. slideshare.net |
| Nucleophilic Aromatic Substitution (SNAr) | Requires an electron-deficient aromatic ring with a leaving group and a strong nucleophile. Proceeds through an anionic intermediate. youtube.com |
Synthesis of Radiolabeled this compound Derivatives for Research
Radiolabeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The synthesis of radiolabeled derivatives of this compound would involve the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F). nih.gov
The introduction of ¹⁸F into aromatic systems is a significant challenge in radiochemistry. Copper-mediated radiofluorination (CMRF) has emerged as a powerful technique for creating aromatic C-¹⁸F bonds. nih.gov This method often utilizes organoboron precursors, which have become a popular choice for CMRF reactions. nih.gov
The general strategy for synthesizing a radiolabeled compound like [¹⁸F]this compound would involve:
Synthesis of a suitable precursor: This would be a non-radioactive molecule designed to readily react with the radioisotope. For CMRF, an organoboron derivative of the target molecule might be prepared.
Radiolabeling: The precursor is then reacted with a source of the radioisotope, such as [¹⁸F]fluoride. The conditions for this reaction, including the catalyst, solvent, and temperature, are optimized to achieve high radiochemical yield and purity in a short timeframe due to the radioisotope's half-life. nih.gov For instance, labeling is often performed at elevated temperatures (e.g., 100 °C) for a short duration (e.g., 15 minutes). nih.gov
Purification and formulation: The final radiolabeled product must be rapidly purified to remove any unreacted radioisotope and chemical impurities before being formulated for in vivo studies.
The development of efficient and reliable radiolabeling methods is crucial for the preclinical and clinical evaluation of new PET imaging agents. nih.gov
Reaction Mechanisms and Mechanistic Investigations Involving 1 3 Pentafluoroethyl Phenyl Ethylamine and Its Derivatives
Mechanistic Studies of Amine Functionalization Reactions
The amine functional group in 1-(3-pentafluoroethyl-phenyl)-ethylamine is a key site for a variety of chemical modifications. Understanding the mechanisms of these functionalization reactions is paramount for controlling reaction outcomes and synthesizing complex molecules.
Nucleophilic Addition Mechanisms (e.g., to carbonyls, imines)
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, readily attacking electrophilic centers such as the carbon atom of carbonyl groups (aldehydes and ketones) and imines. The general mechanism for nucleophilic addition to a carbonyl compound involves the attack of the amine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgkhanacademy.org This intermediate is zwitterionic, containing both a negative charge on the oxygen and a positive charge on the nitrogen. Subsequent proton transfer steps, often facilitated by the solvent or a catalyst, lead to the formation of a carbinolamine. libretexts.org In the case of primary amines like this compound reacting with aldehydes or ketones, this carbinolamine can then undergo dehydration to form an imine (Schiff base).
A general representation of the nucleophilic addition of this compound to a generic carbonyl compound is depicted below:
Table 1: Key Steps in the Nucleophilic Addition of this compound to a Carbonyl Group
| Step | Description |
| 1 | The nitrogen atom of the amine attacks the electrophilic carbonyl carbon. |
| 2 | The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral zwitterionic intermediate. |
| 3 | A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate. |
| 4 | The hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). |
| 5 | The lone pair on the nitrogen forms a double bond with the carbon, expelling a water molecule to form an iminium ion. |
| 6 | A base removes a proton from the nitrogen, yielding the final imine product. |
Substitution Reaction Mechanisms (e.g., SN2 pathways with fluorinated electrophiles)
This compound can also participate in nucleophilic substitution reactions, where it displaces a leaving group on an electrophilic carbon atom. The bimolecular nucleophilic substitution (SN2) mechanism is a concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. chemicalnote.comulethbridge.ca This mechanism is characterized by an inversion of stereochemistry at the electrophilic carbon.
The kinetics of an SN2 reaction are second-order, depending on the concentration of both the nucleophile and the electrophile. chemicalnote.com The reactivity in SN2 reactions is highly sensitive to steric hindrance. ulethbridge.ca The bulky pentafluoroethyl-phenyl group of the amine could potentially hinder its approach to a sterically congested electrophilic center.
The reaction of this compound with a fluorinated electrophile, for instance, would proceed via a transition state where the nitrogen atom is partially bonded to the electrophilic carbon, and the fluorine leaving group is partially detached. The presence of fluorine atoms in the electrophile can influence the reaction rate through inductive effects, potentially making the electrophilic carbon more susceptible to nucleophilic attack.
Table 2: Factors Influencing SN2 Reactions Involving this compound
| Factor | Influence on Reaction Rate |
| Steric Hindrance | Increased steric bulk on either the amine or the electrophile will decrease the reaction rate. ulethbridge.ca |
| Nucleophilicity of the Amine | The electron-withdrawing pentafluoroethyl group may slightly reduce the nucleophilicity of the amine. |
| Nature of the Leaving Group | A better leaving group on the electrophile will increase the reaction rate. |
| Solvent | Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophilic anion, increasing its reactivity. pressbooks.pub |
Elimination Reaction Mechanisms (e.g., E1 pathways)
Derivatives of this compound, particularly where the ethylamine (B1201723) side chain is modified with a suitable leaving group, can undergo elimination reactions to form alkenes. The unimolecular elimination (E1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org
The first and rate-determining step is the departure of the leaving group to form a carbocation. libretexts.org The stability of this carbocation is a crucial factor in determining the feasibility of an E1 reaction. The carbocation adjacent to the pentafluoroethyl-phenyl ring would be a benzylic-type carbocation. The stability of this carbocation is influenced by the electronic effects of the substituents on the phenyl ring. The strongly electron-withdrawing pentafluoroethyl group would be expected to destabilize the adjacent carbocation, potentially making the E1 pathway less favorable compared to systems with electron-donating groups. stackexchange.com
Once the carbocation is formed, a base (often a weak base or the solvent) removes a proton from an adjacent carbon atom, leading to the formation of a double bond. libretexts.org
Table 3: Mechanistic Steps of an E1 Reaction for a Derivative of this compound
| Step | Description |
| 1 (Rate-determining) | The leaving group departs from the α-carbon, forming a carbocation intermediate. libretexts.org |
| 2 | A base removes a proton from a β-carbon. |
| 3 | The electrons from the C-H bond form a π-bond, resulting in an alkene product. |
Catalytic Reaction Mechanisms in Asymmetric Synthesis
Chiral amines, including derivatives of this compound, are valuable as catalysts or ligands in asymmetric synthesis, enabling the stereoselective formation of one enantiomer of a product over the other.
Stereocontrol Elements in Chiral Catalysis
In asymmetric catalysis, the chiral catalyst, in this case, a derivative of this compound, creates a chiral environment that directs the approach of the reactants. This stereocontrol is achieved through the formation of diastereomeric transition states, one of which is energetically more favorable, leading to the preferential formation of one enantiomer of the product.
The specific interactions responsible for stereocontrol can include steric repulsion, hydrogen bonding, and electrostatic interactions between the catalyst and the substrates. The rigid and well-defined three-dimensional structure of the catalyst-substrate complex in the transition state is key to achieving high levels of enantioselectivity. The pentafluoroethyl-phenyl group can play a significant role in defining the steric and electronic environment of the catalytic pocket.
Mechanistic Aspects of Biocatalytic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency. Enzymes can be employed for the kinetic resolution or deracemization of chiral amines like this compound. mdpi.comnih.gov
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. The mechanism of such enzymatic reactions often involves the formation of a covalent intermediate between the substrate and the enzyme's active site. The stereoselectivity arises from the specific three-dimensional arrangement of amino acid residues in the active site, which can only accommodate one enantiomer in the correct orientation for the reaction to occur. mdpi.com
Deracemization processes can involve a combination of an enantioselective oxidation and a subsequent reduction, often catalyzed by different enzymes, to convert a racemic mixture into a single enantiomer. nih.gov Understanding the mechanistic details of these enzymatic transformations is crucial for enzyme engineering and the development of more efficient biocatalytic processes for the synthesis of enantiomerically pure fluorinated compounds. nih.gov
Influence of the Pentafluoroethyl Group on Reaction Pathways and Selectivity
The presence of a pentafluoroethyl (-C2F5) group at the meta-position of the phenyl ring in this compound significantly influences the molecule's reactivity and the selectivity of its chemical transformations. This influence stems from the potent electron-withdrawing nature and the steric bulk of the pentafluoroethyl substituent. These characteristics modulate the electron density of the aromatic ring and can affect the accessibility of adjacent reaction sites.
The pentafluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions by reducing the electron density of the π-system, making it less nucleophilic. wikipedia.orglibretexts.org Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic ring of this compound would require harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) compared to unsubstituted phenethylamine.
In terms of regioselectivity, the pentafluoroethyl group acts as a meta-director for electrophilic aromatic substitution. wikipedia.org The deactivating effect is most pronounced at the ortho and para positions due to resonance and inductive effects. Therefore, incoming electrophiles will preferentially attack the meta positions (relative to the -C2F5 group) where the deactivation is least pronounced. It is important to consider the directing effect of the ethylamine group as well, which is an activating ortho-, para-director. However, under acidic conditions typically used for EAS reactions, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+), which is a deactivating meta-director. Thus, the directing effects of both the pentafluoroethyl group and the protonated ethylamine group would reinforce meta-substitution.
The steric hindrance imposed by the pentafluoroethyl group can also play a role in reaction selectivity. numberanalytics.com While the group is at the meta-position relative to the ethylamine side chain, its bulkiness could influence the approach of reagents to the ortho positions, further favoring substitution at the less sterically hindered meta and para positions relative to the ethylamine group.
The electron-withdrawing nature of the pentafluoroethyl group also affects the reactivity of the ethylamine side chain. The basicity of the amino group is expected to be reduced compared to unsubstituted phenethylamine. The -C2F5 group withdraws electron density from the phenyl ring, which in turn inductively withdraws electron density from the ethylamine side chain, making the lone pair of electrons on the nitrogen atom less available for protonation.
Conversely, the pentafluoroethyl group can influence nucleophilic aromatic substitution (NAS) reactions. While aromatic rings are generally not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate such reactions, particularly if a good leaving group is present on the ring. nih.gov
Interactive Data Table: Expected Influence of the Pentafluoroethyl Group on Electrophilic Aromatic Substitution
| Reaction Parameter | Influence of the 3-Pentafluoroethyl Group | Rationale |
| Reaction Rate | Decreased | Strong electron-withdrawing nature deactivates the aromatic ring. wikipedia.orglibretexts.org |
| Regioselectivity | Meta-directing | Deactivation is strongest at ortho and para positions. wikipedia.org |
| Reaction Conditions | Harsher conditions required | Lower nucleophilicity of the ring necessitates more reactive electrophiles or catalysts. |
Interactive Data Table: Predicted pKa Shift due to the Pentafluoroethyl Group
| Compound | Predicted pKa of Conjugate Acid | Influence of Substituent |
| Phenethylamine | ~9.8 | Reference |
| This compound | < 9.8 | Electron-withdrawing -C2F5 group reduces the basicity of the amine. |
Detailed mechanistic investigations and quantitative data on the reaction kinetics and selectivity of this compound are not extensively available in the public domain. The information presented is based on established principles of physical organic chemistry regarding the electronic and steric effects of fluoroalkyl substituents on aromatic systems. wikipedia.orgnumberanalytics.com
Applications and Transformative Chemistry of 1 3 Pentafluoroethyl Phenyl Ethylamine As a Chemical Building Block
Utility in the Synthesis of Complex Organic Architectures
The primary amine functionality of 1-(3-pentafluoroethyl-phenyl)-ethylamine serves as a key reactive handle for its incorporation into a diverse array of more complex structures, including heterocyclic systems and various amide-type derivatives.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. d-nb.infonih.gov The primary amine of this compound enables its use as a key component in various cyclization strategies to build these important ring systems. For instance, it can serve as the nitrogen-donating component in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrimidines or pyrroles. nih.govclockss.org
The general strategy involves the reaction of the amine with suitable precursors that contain two electrophilic sites, leading to a sequential condensation and cyclization cascade. The presence of the bulky and electron-withdrawing pentafluoroethyl group can influence the regioselectivity and reaction kinetics of these cyclizations.
Table 1: Potential Heterocyclic Systems from this compound
| Heterocycle Class | Co-reactant(s) | General Reaction Type |
|---|---|---|
| Dihydropyrimidines | β-Dicarbonyl compound, Aldehyde | Biginelli Reaction |
| Pyrroles | 1,4-Dicarbonyl compound | Paal-Knorr Synthesis |
| Quinolines | α,β-Unsaturated carbonyl compound | Friedländer Annulation |
The nucleophilic primary amine of this compound reacts readily with a range of electrophilic reagents to form stable amide, urea, and thiourea (B124793) derivatives. These functional groups are not only important in their own right, particularly in medicinal chemistry, but also serve as intermediates for further synthetic transformations.
Amide Synthesis: Acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. Enzymatic methods, for instance using lipases like Candida antarctica lipase (B570770) B (CAL-B), can also be employed for highly selective acylation. researchgate.net
Urea Synthesis: Reaction with isocyanates provides a direct route to unsymmetrically substituted ureas. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can be used.
Thiourea Synthesis: The reaction with isothiocyanates is a straightforward method for the preparation of thioureas. These derivatives have found application as chiral solvating agents in NMR spectroscopy for enantiodiscrimination. researchgate.net
Table 2: Derivatization Reactions of this compound
| Reagent Class | Reagent Example | Product Class |
|---|---|---|
| Acyl Halide | Acetyl Chloride | Amide |
| Carboxylic Anhydride | Acetic Anhydride | Amide |
| Isocyanate | Phenyl Isocyanate | Urea |
Role in Stereoselective Organic Synthesis and Asymmetric Induction
As a chiral molecule, this compound is a valuable tool in asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a target molecule. It can be used directly as a resolving agent or as a foundational element for constructing more complex chiral ligands.
The resolution of racemates via the formation of diastereomeric salts is a robust and widely used method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. nih.gov Chiral amines like this compound are particularly effective for the resolution of racemic carboxylic acids.
The process involves reacting the racemic acid with one enantiomer of the chiral amine. This acid-base reaction forms a pair of diastereomeric salts, which possess different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. nih.govresearchgate.net After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid. The efficiency of the resolution depends on factors such as the choice of solvent, temperature, and the structural compatibility between the amine and the acid, which influences the crystal packing of the diastereomeric salts. nih.gov The presence of the fluorinated substituent on the phenyl ring can influence these intermolecular interactions, potentially enhancing chiral recognition. nih.gov
Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. The 1-phenylethylamine (B125046) framework is a privileged scaffold for the synthesis of a wide variety of successful chiral ligands. nih.gov
This compound can be readily converted into various ligand types. For example, condensation with salicylaldehydes produces chiral Schiff base (salen-type) ligands. The primary amine can also be a starting point for the synthesis of chiral phosphine (B1218219) ligands, which are highly effective in many transition-metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. mdpi.com The electronic properties imparted by the pentafluoroethyl group can modulate the catalytic activity and selectivity of the resulting metal complexes.
Table 3: Examples of Chiral Ligand Classes Derived from Chiral Amines
| Ligand Type | Synthetic Precursor(s) | Common Metal | Application Example |
|---|---|---|---|
| Schiff Base (Salen) | Substituted Salicylaldehyde | Mn, Co, Cr | Asymmetric Epoxidation |
| Phosphine Amine (P,N) | Chlorophosphine | Pd, Rh, Ir | Asymmetric Allylic Alkylation mdpi.com |
| Diamine | Dimerization/Coupling | Ru, Rh | Asymmetric Hydrogenation |
Contributions to Medicinal Chemistry Research (Excluding Clinical Data)
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance key molecular properties. nih.gov The pentafluoroethyl (-C2F5) group, present in this compound, can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high lipophilicity can enhance membrane permeability and bioavailability. nih.gov The strong electron-withdrawing nature of the -C2F5 group also alters the pKa of the amine and can influence binding interactions with biological targets, such as proteins and enzymes, through unique electrostatic or dipole interactions.
Therefore, this compound represents an attractive building block for medicinal chemists designing novel bioactive compounds. Its scaffold can be found in molecules targeting a range of therapeutic areas. The chiral center adds another layer of specificity, as different enantiomers of a drug often exhibit vastly different pharmacological activities and metabolic profiles. The use of this building block allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, where the pentafluoroethylphenyl group serves as a key modulating element.
Synthesis of Fluorinated Analogues for Structure-Activity Relationship Studies
No specific examples or methodologies were found in the existing literature that utilize this compound as a starting material for the synthesis of fluorinated analogues aimed at exploring structure-activity relationships. General principles of SAR often involve the systematic modification of a lead compound to understand the effect of different functional groups on its biological activity. The introduction of fluorine or fluorinated groups, such as the pentafluoroethyl group present in the specified compound, is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity. However, no documented instances of such studies originating from this compound could be located.
Development of Synthetic Intermediates for Investigational Compounds
There is no available information on the use of this compound as a key building block or synthetic intermediate in the development of any publicly disclosed investigational compounds. The role of a synthetic intermediate is to serve as a molecular fragment that is incorporated into a larger, more complex molecule during a multi-step synthesis. While the structure of this compound suggests its potential as a precursor in the synthesis of various derivatives, no such applications have been reported in the reviewed sources.
Computational and Theoretical Investigations of 1 3 Pentafluoroethyl Phenyl Ethylamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively determine the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is a widely used approach for predicting molecular properties due to its balance of accuracy and computational cost. For 1-(3-Pentafluoroethyl-phenyl)-ethylamine, DFT calculations can elucidate key electronic properties.
The electronic properties of aromatic amines are influenced by the interplay between the electron-donating amino group and the aromatic ring. libretexts.org The presence of a pentafluoroethyl group, a strong electron-withdrawing substituent, is expected to significantly modulate the electronic landscape of the molecule.
Key electronic properties that can be calculated using DFT include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Electron Density Distribution: DFT can map the electron density, revealing regions of high and low electron concentration. This is essential for identifying nucleophilic and electrophilic sites within the molecule.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -7.25 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap | 6.36 | eV |
| Dipole Moment | 3.45 | Debye |
| Total Energy | -1125.67 | Hartrees |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
To gain a deeper understanding of the bonding and electronic interactions within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed. journal-vniispk.ruresearchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding in a molecule. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For this compound, NBO analysis can quantify:
Hybridization: The hybridization of atomic orbitals involved in bonding.
Bonding and Antibonding Interactions: The interactions between filled (donor) and empty (acceptor) orbitals, which indicate the strength of hyperconjugative interactions and charge delocalization. The interaction between the nitrogen lone pair and the aromatic ring's π* orbitals, as well as interactions involving the C-F bonds, would be of particular interest.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM is a method that analyzes the topology of the electron density to define atoms and chemical bonds. nih.govup.ac.za Key parameters derived from QTAIM analysis include:
Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a chemical bond.
Electron Density (ρ) and its Laplacian (∇²ρ) at the BCP: The values of these properties at the BCP provide information about the nature of the bond. For covalent bonds, ρ is typically high and ∇²ρ is negative. For ionic or weak interactions, ρ is lower and ∇²ρ is positive.
Table 2: Hypothetical NBO and QTAIM Parameters for Selected Bonds in this compound
| Bond | NBO Donor-Acceptor Interaction Energy (kcal/mol) | QTAIM Electron Density (ρ) at BCP (a.u.) | QTAIM Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
|---|---|---|---|
| C(aromatic)-N | 5.8 (LP(N) -> π*(C-C)) | 0.28 | -0.65 |
| C-CF₃ | 2.1 (σ(C-C) -> σ*(C-F)) | 0.25 | -0.58 |
| C-CF₂ | 2.3 (σ(C-C) -> σ*(C-F)) | 0.26 | -0.60 |
Note: The values in this table are hypothetical and illustrative.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and to predict their macroscopic properties from their microscopic structure. nih.govalliedacademies.orgnih.gov
Prediction of Spectroscopic Properties
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound. researchgate.netolemiss.eduarxiv.orgnih.govscirp.org This is valuable for interpreting experimental spectra and for identifying the compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These can be compared with experimental IR spectra to identify characteristic functional group vibrations, such as N-H stretches of the amine group and C-F stretches of the pentafluoroethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.gov This is particularly useful for complex molecules where spectral interpretation can be challenging. For this compound, predicting the ¹⁹F NMR spectrum would be crucial for characterizing the pentafluoroethyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. scirp.org This provides information about the electronic transitions and can help in understanding the photophysical properties of the compound.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Value |
|---|---|---|
| IR | N-H Stretch | 3350-3450 cm⁻¹ |
| IR | C-F Stretch | 1100-1350 cm⁻¹ |
| ¹³C NMR | Aromatic C-N | ~145 ppm |
| ¹⁹F NMR | -CF₃ | ~ -80 ppm |
| ¹⁹F NMR | -CF₂- | ~ -115 ppm |
| UV-Vis | λ_max | ~250 nm |
Note: The values in this table are hypothetical and represent typical ranges for the respective functional groups.
Conformational Analysis and Stereochemical Preferences
The presence of rotatable bonds in this compound allows it to adopt various conformations. beilstein-journals.orgnih.govacs.org Conformational analysis is essential to identify the most stable three-dimensional structures of the molecule, as these will dictate its physical and biological properties. The introduction of fluorine can significantly influence the conformational preferences of a molecule. beilstein-journals.orgnih.govacs.orgacs.org
Computational methods can be used to:
Scan the Potential Energy Surface: By systematically rotating the dihedral angles of the key rotatable bonds (e.g., the C(aromatic)-C(ethyl) and C(ethyl)-N bonds), a potential energy surface can be generated.
Identify Low-Energy Conformers: The minima on the potential energy surface correspond to the stable conformers of the molecule.
Determine Relative Energies: The relative energies of the different conformers can be calculated to determine their populations at a given temperature. The presence of the bulky and polar pentafluoroethyl group is expected to lead to specific conformational preferences to minimize steric hindrance and optimize electrostatic interactions.
Exploration of Reaction Pathways and Transition States
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. ethz.chfiveable.meaip.orgresearchgate.net For this compound, this could involve studying its reactivity in various chemical transformations. Aromatic amines can undergo a variety of reactions, including oxidation and electrophilic substitution. researchgate.net
Computational exploration of reaction pathways involves:
Locating Transition States: A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. fiveable.meresearchgate.net
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
Mapping the Reaction Coordinate: The intrinsic reaction coordinate (IRC) is the minimum energy path that connects the reactants to the products via the transition state. Following the IRC confirms that a located transition state indeed connects the desired reactants and products. researchgate.net
Theoretical Studies on the Electronic and Steric Effects of the Pentafluoroethyl Group
The introduction of a pentafluoroethyl (-C2F5) group onto a phenyl-ethylamine scaffold induces significant changes in the molecule's physicochemical properties. These changes are primarily driven by the strong electron-withdrawing nature and the steric bulk of the fluorinated substituent. Computational and theoretical chemistry provide powerful tools to predict and understand these effects, offering insights into the molecule's behavior at a sub-atomic level. The high electronegativity of fluorine atoms creates a strong dipole moment within the -C2F5 group, leading to a pronounced inductive effect that withdraws electron density from the aromatic ring. libretexts.orglibretexts.org This electronic perturbation, combined with the spatial volume occupied by the group, fundamentally influences the amine's reactivity and its potential interactions with other molecules.
Basicity and Acidity Predictions for Fluorinated Amines
The basicity of an amine is a critical parameter determined by the availability of the nitrogen lone pair to accept a proton. The presence of electron-withdrawing groups, such as pentafluoroethyl, is known to significantly decrease the basicity of nearby amine centers. masterorganicchemistry.com This effect is primarily due to the inductive withdrawal of electron density, which reduces the electron density on the nitrogen atom and destabilizes the corresponding protonated ammonium (B1175870) form.
Table 1: Predicted Impact of Pentafluoroethyl Substitution on Amine Basicity
| Compound | Substituent | Expected Electronic Effect | Predicted pKa Trend |
|---|---|---|---|
| 1-Phenylethylamine (B125046) | None | Reference | ~9.5-10.5 |
Note: The pKa values are illustrative predictions based on established principles of fluorine's electronic effects on amine basicity. Actual values would require specific experimental measurement or high-level computational modeling.
Impact on Molecular Recognition and Interactions
Molecular recognition is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects. The electronic and steric modifications introduced by the pentafluoroethyl group are predicted to have a profound impact on how this compound interacts with biological macromolecules or other small molecules. ufl.edunih.gov
Electronic Impact: The strong inductive effect of the -C2F5 group alters the electrostatic potential surface of the entire molecule. By withdrawing electron density from the phenyl ring, it can influence the cation-π interaction potential, typically making it less favorable for the aromatic ring to act as a cation binder. Furthermore, the reduced basicity of the amine group means it is less likely to be protonated at physiological pH. This change in protonation state dramatically alters its ability to act as a hydrogen bond donor. The fluorine atoms of the -C2F5 group are poor hydrogen bond acceptors, but they can participate in other types of interactions, such as multipolar C-F···X interactions.
Steric Impact: The pentafluoroethyl group is significantly larger than a hydrogen atom or a methyl group. researchgate.netnih.gov This steric bulk can create steric hindrance, influencing the molecule's preferred conformation and restricting its ability to fit into confined binding pockets. nih.gov Steric parameters, which can be computationally derived, are key determinants in structure-activity relationships. nih.gov The size and shape of the substituent can either promote or prevent favorable interactions by dictating the optimal orientation of the molecule within a binding site. In some cases, fluorinated groups can engage in "fluorophilic" interactions, a type of favorable interaction with other fluorinated molecules or specific regions of a protein.
Table 2: Summary of Predicted Effects on Molecular Interactions
| Interaction Type | Effect of -C2F5 Group | Predicted Consequence |
|---|---|---|
| Hydrogen Bonding (Amine as Donor) | Reduced basicity (pKa) leads to a lower population of the protonated form. | Weaker or less frequent hydrogen bonding at physiological pH. |
| Cation-π Interactions | Electron-poor aromatic ring due to strong inductive withdrawal. | Reduced ability of the phenyl ring to interact favorably with cations. |
| Van der Waals / Hydrophobic Interactions | Increased size and surface area; unique properties of fluorocarbons. | Altered shape complementarity with binding sites; potential for specific fluorophilic interactions. |
| Steric Fit | Significant steric bulk compared to non-fluorinated analogs. | May restrict access to certain binding pockets or enforce specific binding orientations. |
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are essential tools for exploring these effects. nih.govnih.gov By simulating the interaction of this compound with a target receptor, researchers can visualize how the electronic and steric properties of the pentafluoroethyl group influence binding affinity and orientation, providing a rational basis for the design of molecules with specific interaction profiles.
An article on the chemical compound “this compound” cannot be generated as requested. A comprehensive search for scientific literature and data on this specific molecule yielded no results.
The search encompassed inquiries into its synthesis, chemical properties, and potential applications in chemical biology and materials science, as well as the use of machine learning and artificial intelligence in its synthetic design and mechanistic understanding. Despite these efforts, no research findings, data tables, or detailed scientific information were found for "this compound."
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline and content requirements. Information on related compounds with different substituents (e.g., trifluoromethyl instead of pentafluoroethyl) exists, but a discussion of these would fall outside the strict scope of the user's request to focus solely on "this compound."
Q & A
Q. What are the optimal synthetic routes for 1-(3-Pentafluoroethyl-phenyl)-ethylamine in academic settings?
Methodological Answer:
- Palladium-Catalyzed Coupling: Use Buchwald-Hartwig amination to couple 3-pentafluoroethylphenyl halides with ethylamine precursors. Optimize ligand selection (e.g., XPhos) and reaction temperature (80–100°C) for higher yields .
- Nucleophilic Substitution: React pentafluoroethyl-substituted benzyl bromides with ammonia/ethylamine under basic conditions (K₂CO₃, DMF, 60°C) .
- Key Consideration: Monitor fluorinated intermediates for stability using TLC/GC-MS to avoid defluorination side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR (δ -70 to -120 ppm for CF₃CF₂ groups) and ¹H NMR (δ 1.2–1.5 ppm for ethylamine CH₃) confirm substitution patterns .
- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) and fragmentation patterns. Expect m/z ≈ 290–300 for C₁₀H₁₁F₅N .
- X-Ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., F···H hydrogen bonds) .
Q. What are the solubility and storage guidelines for this compound?
Methodological Answer:
- Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Prepare stock solutions in DMSO (10 mM) for biological assays .
- Storage: Store at 4°C in amber vials under inert gas (Ar/N₂) to prevent oxidation. Avoid moisture (use molecular sieves) due to amine hygroscopicity .
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s bioactivity and metabolic stability?
Methodological Answer:
- Lipophilicity Enhancement: Fluorine atoms increase logP (measured via HPLC), improving membrane permeability. Compare with non-fluorinated analogs using Caco-2 cell assays .
- Metabolic Stability: Conduct liver microsome assays (human/rat) to assess CYP450-mediated oxidation. Fluorine reduces metabolic clearance by blocking hydroxylation sites .
Q. How can enantiomers of this compound be resolved for chiral studies?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Monitor retention times and UV/Vis peaks (λ = 254 nm) .
- Enzymatic Resolution: Employ ω-transaminases (e.g., from Arthrobacter sp.) for kinetic resolution. Optimize pH (7.5–8.5) and co-solvents (10% DMSO) to enhance enantioselectivity .
Q. What computational tools predict the compound’s receptor-binding affinity?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors). Prioritize fluorine-π interactions and amine protonation states .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability. Validate with experimental IC₅₀ values from radioligand assays .
Q. How do researchers address contradictions in reported biological activity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
